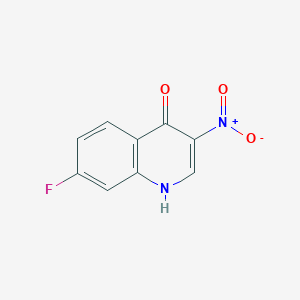

7-Fluoro-4-hydroxy-3-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCYUTXNUGPTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627325 | |

| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256923-33-8 | |

| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline: Properties, Synthesis, and Spectroscopic Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-hydroxy-3-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The strategic placement of a fluorine atom, a hydroxyl group, and a nitro group imparts unique electronic and steric properties, making this molecule a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive analysis of its known and predicted physicochemical properties, outlines a plausible synthetic pathway, details methodologies for its characterization, and discusses its potential applications based on the established bioactivity of related compounds.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its wide spectrum of biological activities. Derivatives of quinoline have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The introduction of specific substituents, such as fluorine, can dramatically enhance metabolic stability, binding affinity, and bioavailability.[4] this compound (CAS No. 256923-33-8) embodies this principle, combining the quinoline core with three critical functional groups that modulate its chemical behavior and potential utility. This document serves as a technical resource, synthesizing available data and expert-driven predictions to facilitate its use in advanced research and development.

Molecular Identity and Structural Elucidation

The fundamental identity of a compound is rooted in its structure, which dictates its physical and chemical properties.

Chemical Identifiers:

-

Chemical Name: this compound

-

Synonyms: 7-Fluoro-3-nitro-quinolin-4-ol, 7-Fluoro-3-nitro-1H-quinolin-4-one[5]

-

Molecular Formula: C₉H₅FN₂O₃[5]

It is crucial to recognize that this compound exists in tautomeric equilibrium with its keto form, 7-Fluoro-3-nitro-1H-quinolin-4-one. In many contexts, particularly in the solid state and in neutral solutions, the keto form is the predominant tautomer.[8] This equilibrium influences its reactivity and spectroscopic properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for designing experiments, formulating products, and predicting its behavior in biological systems. The data presented below is a combination of predicted values from computational models, as specific experimental data is limited in publicly available literature.

| Property | Predicted Value | Source | Significance in Research & Development |

| Boiling Point | 338.2 ± 37.0 °C | [5][7] | Indicates high thermal stability, relevant for synthesis purification steps like distillation under vacuum. |

| Density | 1.585 ± 0.06 g/cm³ | [5][7] | Useful for formulation calculations and material science applications. |

| pKa | -0.47 ± 0.50 | [5] | This predicted value likely refers to the protonation of the quinoline nitrogen, suggesting it is a very weak base due to the electron-withdrawing effects of the nitro and fluoro groups. The hydroxyl group is expected to be weakly acidic, influencing solubility in basic media. |

| Solubility | No data available | The aromatic core suggests poor aqueous solubility. However, the hydroxyl group and heteroatoms may allow for solubility in polar organic solvents like DMSO and DMF, which are common vehicles for in vitro assays.[9][10] | |

| Flash Point | 158.4 °C | [7] | A critical safety parameter for handling and storage, indicating the temperature at which it can vaporize to form an ignitable mixture in air. |

Proposed Synthesis Pathway

-

Step 1: Cyclization to form the Quinoline Core. 3-Fluoroaniline is reacted with diethyl (ethoxymethylene)malonate to form an intermediate, which is then cyclized at high temperature to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Step 2: Hydrolysis and Decarboxylation. The resulting ester is saponified to the carboxylic acid, which is then decarboxylated to produce 7-fluoro-4-hydroxyquinoline.

-

Step 3: Nitration. The 4-hydroxyquinoline core is activated towards electrophilic substitution. Nitration using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) is expected to selectively install the nitro group at the electron-rich C3 position.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. Below are the expected characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show distinct signals for the protons on the quinoline ring. The proton at C2 would likely be a singlet, shifted downfield due to the adjacent nitro group and ring nitrogen. Protons at C5, C6, and C8 will appear in the aromatic region, with coupling patterns (doublets, doublet of doublets) dictated by their relationships to each other and the fluorine at C7. The hydroxyl proton (or N-H proton in the keto form) may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum will display nine distinct carbon signals. The C4 signal will be significantly affected by the attached oxygen. The carbons bearing the electron-withdrawing nitro (C3) and fluoro (C7) groups will also show characteristic shifts.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[11] A single resonance is expected for the fluorine atom at the C7 position. The chemical shift of this signal provides a sensitive probe of the local electronic environment.[12][13] This technique is particularly useful for assessing purity and studying interactions with other molecules, as the fluorine chemical shift is highly sensitive to changes in its surroundings.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the functional groups present.

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group (enol form) or N-H stretch (keto form).

-

~1620-1650 cm⁻¹: C=O stretching vibration (pyridone) if the keto form is present.[14]

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic quinoline core.

-

~1550 and 1350 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.

-

~1200-1250 cm⁻¹: C-F stretching vibration.

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of the quinoline ring ensures strong absorption in the UV-Vis region.

-

Flavones and related heterocyclic systems typically show two major absorption bands.[15] For this molecule, one would expect a band corresponding to the benzoyl system (A ring) and another at a longer wavelength corresponding to the cinnamoyl system (B ring).[15][16] The exact λmax values would be influenced by the auxochromic (-OH) and chromophoric (-NO₂) substituents and would be highly pH-dependent due to the potential for deprotonation of the hydroxyl group.[8]

Experimental Workflow: A Self-Validating Protocol for Characterization

For any newly synthesized or procured batch of this compound, a rigorous and self-validating characterization workflow is paramount to ensure its identity, purity, and suitability for downstream applications.

Protocol Objective: To confirm the structural integrity and purity of a sample of this compound.

-

Initial Purity Assessment (LC-MS):

-

Dissolve a small sample amount in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.

-

Validation Check: The HPLC chromatogram should show a single major peak (>95% purity by area). The mass spectrometer should detect the correct molecular ion mass ([M+H]⁺ ≈ 209.03 or [M-H]⁻ ≈ 207.02).

-

-

Structural Confirmation (NMR):

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Validation Check: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum must be consistent with the proposed structure. The ¹⁹F NMR should show a single peak at the expected chemical shift for an aryl fluoride.

-

-

Functional Group Verification (FT-IR):

-

Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).

-

Acquire the FT-IR spectrum.

-

Validation Check: The spectrum must exhibit the characteristic absorption bands for the O-H/N-H, C=O (keto form), N-O, and C-F functional groups as detailed in Section 5.2.

-

-

Thermal Property Determination (Melting Point):

-

Place a small amount of the dried, crystalline solid into a melting point apparatus.

-

Heat slowly and record the temperature range over which the sample melts.

-

Validation Check: A sharp melting range (e.g., < 2 °C) is indicative of high purity.

-

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. rroij.com [rroij.com]

- 4. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid [myskinrecipes.com]

- 5. 256923-33-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 10. New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. biophysics.org [biophysics.org]

- 12. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

7-Fluoro-4-hydroxy-3-nitroquinoline CAS number 256923-33-8

An In-depth Technical Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline (CAS: 256923-33-8)

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

This compound is a substituted quinoline derivative with the chemical formula C₉H₅FN₂O₃.[1] The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The introduction of a fluorine atom, a hydroxyl group, and a nitro group to this scaffold suggests a potential for diverse biological activities. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the predicted biological activities of this compound, based on the analysis of structurally related compounds. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by consolidating the available information and highlighting areas for future investigation.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified.

| Property | Value | Source |

| CAS Number | 256923-33-8 | [1] |

| Molecular Formula | C₉H₅FN₂O₃ | [1] |

| Molecular Weight | 208.15 g/mol | [1] |

| Purity | ≥97% (typical) | [2] |

| Boiling Point | 338.2±37.0 °C (Predicted) | [3][4] |

| Density | 1.585±0.06 g/cm³ (Predicted) | [3][4] |

| pKa | -0.47±0.50 (Predicted) | [3] |

| InChI Key | QQCYUTXNUGPTAV-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the Conrad-Limpach reaction to form the 4-hydroxyquinoline core, followed by nitration.

Caption: Proposed two-step synthesis of this compound.

General Synthetic Methodology

-

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline. This can be achieved via the Conrad-Limpach synthesis.[5] 3-Fluoroaniline would be reacted with diethyl malonate, followed by a thermal cyclization of the resulting intermediate to yield 7-Fluoro-4-hydroxyquinoline.

-

Step 2: Nitration. The 7-Fluoro-4-hydroxyquinoline intermediate would then be nitrated to introduce the nitro group at the 3-position. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Predicted Spectral Characteristics

The structural features of this compound suggest the following expected spectral data:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and nitro groups.

-

¹³C NMR: Resonances for the nine carbon atoms of the quinoline core. The carbons attached to the fluorine, hydroxyl, and nitro groups would exhibit characteristic chemical shifts.

-

IR Spectroscopy: Absorption bands corresponding to the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, the C-F stretch, and the aromatic C-H and C=C vibrations of the quinoline ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (208.15 g/mol ).

Potential Biological Activity and Applications

The biological activity of this compound has not been extensively studied. However, based on the known activities of structurally similar compounds, several potential applications can be hypothesized.

Antimicrobial Activity

The fluoroquinolone class of antibiotics is well-established for its broad-spectrum antibacterial activity.[6][7] The fluorine atom at the 7-position is a common feature in many potent fluoroquinolones. Additionally, nitro-aromatic compounds, including nitroquinolines, are known to possess antimicrobial properties.[8] Therefore, this compound is a promising candidate for investigation as a novel antimicrobial agent.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties.[9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. The combination of the quinoline scaffold with a nitro group, which can be bioreduced to generate reactive species, suggests potential for cytotoxic activity against cancer cells.

Anti-inflammatory and Antiallergic Activity

Studies on 4-hydroxy-3-nitro-2-quinolones have demonstrated their potential as inhibitors of allergic reactions.[10][11] This suggests that this compound may also possess anti-inflammatory or antiallergic properties.

Proposed Mechanism of Action

The potential mechanisms of action for the biological activities of this compound are likely multifaceted, stemming from its distinct structural motifs.

Caption: Hypothesized mechanisms contributing to the biological activity.

Safety and Handling

The safety data sheet for this compound indicates that it should be handled with care in a laboratory setting.[4] Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's safety data sheet.

Conclusion

This compound is a promising, yet understudied, chemical entity. While specific experimental data is scarce, analysis of its structural analogues suggests significant potential for biological activity, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research. This technical guide provides a foundation for future investigations into this compound by proposing a synthetic route and outlining its potential therapeutic applications. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and determine its mechanisms of action.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 256923-33-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

7-Fluoro-4-hydroxy-3-nitroquinoline molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Fluoro-4-hydroxy-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. The addition of a fluorine atom, a hydroxyl group, and a nitro group to this core structure is expected to modulate its physicochemical properties and biological activity in unique ways. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical insights with established experimental protocols. We will delve into its synthesis, structural elucidation through spectroscopic methods, and a detailed computational analysis of its conformational preferences. Furthermore, we will explore its potential biological significance and propose workflows for its investigation as a therapeutic agent.

Introduction to this compound

The quinoline ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug development, known for a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific substitution pattern of this compound suggests a molecule designed to interact with biological targets in a highly specific manner. The 7-fluoro substituent can enhance metabolic stability and binding affinity, the 4-hydroxy group can participate in hydrogen bonding and exhibits keto-enol tautomerism, and the 3-nitro group acts as a strong electron-withdrawing group, influencing the electronic distribution of the entire ring system and potentially serving as a hydrogen bond acceptor. Understanding the interplay of these functional groups in defining the molecule's three-dimensional structure and conformational dynamics is paramount for rational drug design.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. While experimental data for this specific molecule is limited, many of its properties can be predicted with reasonable accuracy based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₅FN₂O₃ | [1][2][3] |

| Molecular Weight | 208.15 g/mol | [1][3] |

| CAS Number | 256923-33-8 | [1][2][3] |

| Predicted Boiling Point | 338.2°C at 760 mmHg | [3] |

| Predicted Density | 1.585 g/cm³ | [3] |

| Predicted pKa | (Anticipated acidic and basic sites) | |

| Predicted LogP | (Value dependent on tautomeric form) |

Tautomerism: The 4-Hydroxyquinoline/Quinolin-4(1H)-one Equilibrium

A critical aspect of the molecular structure of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The 4-hydroxy form can exist in equilibrium with its 4-oxo (or quinolin-4(1H)-one) tautomer. The position of this equilibrium is influenced by the solvent, pH, and the nature of other substituents on the quinoline ring. For many 4-hydroxyquinolines, the quinolin-4(1H)-one form is predominant in the solid state and in many solvents. This is a crucial consideration for understanding its hydrogen bonding capabilities and potential interactions with biological macromolecules.

Synthesis and Structural Elucidation

Proposed Synthetic Protocol

The following protocol outlines a potential synthetic pathway.

Step 1: Synthesis of Ethyl 2-(3-fluoroanilino)acrylate

-

In a round-bottom flask, combine 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-110 °C for 2 hours.

-

Allow the reaction to cool to room temperature. The resulting intermediate is often used in the next step without further purification.

Step 2: Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

-

Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250 °C for 30 minutes to effect thermal cyclization.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid and wash with hexane to yield the quinolone ester.

Step 3: Hydrolysis to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-3 hours until a clear solution is obtained.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the product.

Step 4: Decarboxylation to 7-Fluoro-4-hydroxyquinoline

-

Heat the carboxylic acid from Step 3 in a high-boiling point solvent like diphenyl ether at 250-260 °C until carbon dioxide evolution ceases.

-

Cool the reaction mixture and dilute with hexane to precipitate the product.

-

Filter and recrystallize from a suitable solvent like ethanol.

Step 5: Nitration to this compound

-

Dissolve 7-fluoro-4-hydroxyquinoline in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry. Purify by recrystallization.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

| Technique | Predicted Key Features |

| ¹H NMR (in DMSO-d₆) | - A broad singlet for the -OH or -NH proton (depending on the dominant tautomer), likely downfield (>10 ppm).- Doublet for H-2 or H-5.- A doublet of doublets for H-6, showing coupling to both H-5 and the fluorine at C-7.- A doublet of doublets for H-8, with coupling to the fluorine at C-7. |

| ¹³C NMR (in DMSO-d₆) | - A signal for the carbonyl carbon (C-4) around 170-180 ppm if the keto tautomer predominates.- A signal for C-7 directly bonded to fluorine, showing a large one-bond C-F coupling constant.- Other aromatic carbons in the expected regions, with smaller C-F couplings observable for C-6 and C-8. |

| IR Spectroscopy (KBr) | - A broad absorption band in the 3400-3200 cm⁻¹ region, indicative of O-H or N-H stretching.[6][7]- A strong absorption around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the quinolone ring.[8]- Asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[9]- C-F stretching vibrations, typically in the 1250-1000 cm⁻¹ region.[6] |

| Mass Spectrometry (ESI) | - A prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 208.15. |

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the nitro group at the C-3 position. Rotation around the C-N bond is possible, but it is likely hindered by steric and electronic interactions with the adjacent hydroxyl/oxo group at C-4 and the proton at C-2.

Key Conformational Factors

-

Steric Hindrance: The size of the nitro group will influence its preferred orientation to minimize steric clashes with neighboring groups.

-

Electronic Effects: The strong electron-withdrawing nature of the nitro group and the potential for intramolecular hydrogen bonding between the nitro group and the 4-hydroxy group will significantly impact the conformational energy landscape.

-

Planarity: The quinoline ring system is largely planar. The coplanarity of the nitro group with the ring would maximize resonance stabilization but may be opposed by steric factors.

Computational Modeling Workflow

A robust understanding of the conformational preferences can be achieved through computational modeling, typically employing Density Functional Theory (DFT).[10]

Caption: Workflow for computational conformational analysis.

Experimental Protocol for Computational Analysis

-

Structure Building: Generate the 3D structure of this compound in its quinolin-4(1H)-one tautomeric form using molecular modeling software.

-

Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method to obtain a reasonable starting structure.

-

Conformational Search: Systematically rotate the dihedral angle defined by C2-C3-N-O of the nitro group in, for example, 15-degree increments.

-

Geometry Optimization of Conformers: Perform a full geometry optimization for each generated conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[11]

-

Frequency Calculations: For each optimized conformer, perform a frequency calculation to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set.

-

Analysis: Analyze the relative energies to identify the global minimum and low-energy conformers. Examine key geometric parameters like bond lengths, bond angles, and dihedral angles.

Potential Biological Significance and Applications

The structural motifs present in this compound suggest potential for significant biological activity. Fluoroquinolones are a well-known class of antibiotics.[12] Furthermore, many substituted quinolines exhibit potent anticancer activity.[13][14] The nitroaromatic group is also a feature of some antimicrobial and anticancer drugs, although it can sometimes be associated with toxicity.

Proposed Biological Screening Workflow

A primary investigation into the biological activity of this compound could focus on its potential as an anticancer agent.

Caption: Workflow for anticancer drug screening.

Experimental Protocol for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., human breast cancer line MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a molecule with a rich structural and electronic landscape. Its synthesis is achievable through established chemical routes, and its structure can be unequivocally determined by modern spectroscopic methods. Computational analysis is a powerful tool for elucidating its conformational preferences, which are largely dictated by the orientation of the 3-nitro group. The combination of the quinoline core with fluoro, hydroxyl, and nitro substituents makes it a compelling candidate for biological screening, particularly in the areas of oncology and infectious diseases. Further experimental work is necessary to validate the theoretical predictions presented in this guide and to fully explore the therapeutic potential of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. compoundchem.com [compoundchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 11. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 14. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 7-Fluoro-4-hydroxy-3-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. By detailing a self-validating computational workflow, from initial structure generation to the analysis of molecular orbitals and predicted spectra, this guide serves as a blueprint for leveraging computational chemistry to accelerate the rational design of novel therapeutics.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline derivatives form the structural core of a wide array of pharmacologically active agents, demonstrating efficacy as anticancer, antimalarial, and antimicrobial compounds.[1] The introduction of specific substituents, such as nitro and fluoro groups, can significantly modulate the biological activity of the quinoline scaffold. The nitro group, a potent electron-withdrawing moiety, is a common feature in many bioactive compounds and can play a crucial role in their mechanism of action.[2] Concurrently, the fluorine atom is a bioisostere for the hydrogen atom and can enhance metabolic stability, binding affinity, and membrane permeability.

This compound (Figure 1) is a molecule of considerable interest, combining these key functional groups. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel derivatives with improved therapeutic profiles. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective avenue for in-silico investigation, providing insights that can guide synthetic efforts and biological evaluation.[3][4]

Theoretical Foundations: Why Density Functional Theory?

At the heart of modern computational chemistry lies the Schrödinger equation, which, when solved, provides a complete description of a molecule's electronic structure.[5] However, for multi-electron systems, an exact solution is computationally intractable. DFT provides an elegant and efficient alternative by reformulating the problem in terms of the electron density, a more manageable quantity.[6]

The core principle of DFT, as established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[6] The Kohn-Sham equations are then employed to obtain this density by solving a set of equations for a fictitious system of non-interacting electrons moving in an effective potential.[3][6]

Causality of Method Selection:

For a molecule like this compound, DFT is the method of choice due to its balance of accuracy and computational cost. It is particularly well-suited for:

-

Geometry Optimization: Accurately predicting bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric interactions.

-

Electronic Property Calculation: Determining the distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are critical for predicting reactivity and intermolecular interactions.[7]

-

Spectroscopic Prediction: Simulating infrared (IR) and UV-Vis spectra, which can aid in the characterization of the molecule and the interpretation of experimental data.

The choice of a specific functional and basis set is crucial for the accuracy of DFT calculations. For organic molecules containing nitro groups and halogens, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide reliable results. A Pople-style basis set, such as 6-311++G(d,p), is generally a good starting point, offering a flexible description of the electron density, including diffuse functions (++) for anionic species and polarization functions (d,p) for describing non-spherical electron distributions.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a rigorous, self-validating protocol for the quantum chemical analysis of this compound. The workflow is designed to ensure the reliability of the obtained results.

Molecular Structure Generation and Initial Optimization

-

Input Structure Creation: The initial 3D structure of this compound can be built using any standard molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The IUPAC name for the keto-form is 7-Fluoro-3-nitro-1H-quinolin-4-one. The initial geometry should be based on known bond lengths and angles for similar quinoline and nitroaromatic compounds.

-

Initial Force Field Optimization: A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting geometry for the more computationally expensive quantum chemical calculations.

Quantum Chemical Geometry Optimization and Frequency Analysis

-

DFT Calculation Setup:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Jaguar is required.

-

Method: Select the B3LYP functional.

-

Basis Set: Choose the 6-311++G(d,p) basis set.

-

Calculation Type: Specify "Opt" for geometry optimization and "Freq" for frequency calculation.

-

Solvation Model: To simulate a more realistic biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.

-

-

Execution and Verification:

-

Run the calculation.

-

Upon completion, verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. An imaginary frequency indicates a saddle point, and the geometry should be perturbed along the direction of this imaginary mode and re-optimized.

-

Analysis of Molecular Properties

-

Structural Parameters: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file. These can be compared with experimental data for similar molecules from the Cambridge Structural Database (CSD) to validate the computational model.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to identify the electron-rich and electron-poor regions of the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

-

-

Spectroscopic Predictions:

-

Infrared (IR) Spectrum: The output of the frequency calculation will contain the predicted vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the DFT functional.

-

UV-Vis Spectrum: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry. This will provide the excitation energies and oscillator strengths for the electronic transitions, which can be plotted to generate a theoretical UV-Vis spectrum.

-

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations for this compound.

Caption: Workflow for quantum chemical analysis.

Data Presentation and Interpretation

Predicted Molecular Geometry

The following table presents a selection of key predicted geometrical parameters for this compound. In the absence of direct experimental data for this molecule, these values can be compared with those from crystallographic studies of similar nitroquinoline derivatives.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C3-N(nitro) | 1.45 Å |

| N(nitro)-O | 1.23 Å | |

| C4-O(hydroxy) | 1.35 Å | |

| C7-F | 1.36 Å | |

| Bond Angle | O-N-O (nitro) | 124.5° |

| C2-C3-C4 | 119.8° | |

| C6-C7-C8 | 118.5° |

Electronic Properties

| Property | Predicted Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -3.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Suggests a polar molecule with significant charge separation. |

Interpretation: The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atom of the quinoline ring, indicating these as potential sites for electrophilic attack.

Predicted Vibrational and Electronic Spectra

The predicted IR spectrum will exhibit characteristic peaks corresponding to the vibrational modes of the functional groups. Key expected vibrations include:

-

O-H stretch (hydroxyl): ~3400-3200 cm⁻¹ (broad)

-

N-O stretch (nitro): ~1550 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)

-

C=O stretch (keto form): ~1660 cm⁻¹

-

C-F stretch: ~1250-1000 cm⁻¹

The predicted UV-Vis spectrum will show absorption bands corresponding to electronic transitions. For aromatic systems like quinoline, π → π* transitions are expected in the UV region. The presence of the nitro and hydroxyl groups may lead to n → π* transitions, potentially shifting the absorption maxima.

Trustworthiness and Self-Validation

The validity of this computational protocol is ensured through several key steps:

-

Convergence Criteria: Strict convergence criteria for the geometry optimization ensure that a true energy minimum is located.

-

Frequency Analysis: The absence of imaginary frequencies confirms that the optimized structure is a stable minimum.

-

Basis Set and Functional Selection: The choice of B3LYP/6-311++G(d,p) is based on its proven performance for similar organic molecules.

-

Comparative Analysis: In the absence of direct experimental data for the target molecule, comparison of the calculated properties (geometry, spectra) with experimental and computational data for structurally related compounds is crucial for validation. For instance, the calculated bond lengths and angles can be compared to those found in the crystal structures of other substituted nitroquinolines.[8] Similarly, the predicted IR and UV-Vis spectra can be compared with published spectra of similar molecules.[9][10][11][12]

Conclusion

This technical guide has outlined a comprehensive and robust workflow for the quantum chemical investigation of this compound using Density Functional Theory. By following this protocol, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this and other related molecules. These computational insights are invaluable for understanding structure-activity relationships and for guiding the rational design of new and more effective therapeutic agents. The integration of high-level computational chemistry into the drug discovery pipeline is a critical step towards accelerating the development of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijert.org [ijert.org]

- 10. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]

- 11. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

7-Fluoro-4-hydroxy-3-nitroquinoline: An Obscure Player with Potential in Chemical Biology

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-hydroxy-3-nitroquinoline, a substituted quinoline derivative, presents an intriguing case study in the landscape of chemical biology and drug discovery. While its specific discovery and detailed historical narrative remain largely undocumented in accessible scientific literature, its structural motifs—a fluorinated quinoline core and a nitro group—suggest a rich potential for biological activity and application as a research tool. This technical guide aims to consolidate the currently available information on this compound, explore its chemical context, and extrapolate its potential applications, particularly in the field of proteomics, where it has been anecdotally implicated.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the pioneering antimalarial drug quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have demonstrated a remarkable breadth of biological activities. The introduction of a fluorine atom at the 7-position is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. Furthermore, the presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's reactivity and biological interactions. Nitroaromatic compounds are known to play roles in various biological processes and are components of several approved drugs.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 256923-33-8 | [1][2][3] |

| Molecular Formula | C₉H₅FN₂O₃ | [4] |

| Molecular Weight | 208.15 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Synthesis of the 4-Hydroxy-3-nitroquinoline Core: A Generalized Approach

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Generalized Protocol (Hypothetical)

-

Condensation: A substituted aniline (in this case, 3-fluoroaniline) is reacted with a β-ketoester, such as diethyl malonate, typically under acidic or basic catalysis, to form an enamine intermediate.

-

Thermal Cyclization: The resulting intermediate is heated to a high temperature (often >250 °C) to induce cyclization and form the 4-hydroxyquinoline ring system. This step is the core of the Conrad-Limpach synthesis.

-

Nitration: The formed 7-fluoro-4-hydroxyquinoline is then subjected to nitration. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The directing effects of the existing substituents on the quinoline ring will influence the position of the incoming nitro group. The hydroxyl group at the 4-position is an activating group and, in conjunction with the quinoline nitrogen, would likely direct nitration to the 3-position.

Causality in Experimental Choices: The choice of a high-boiling point solvent is critical for the cyclization step to achieve the necessary thermal energy for the reaction to proceed efficiently. The selection of the nitrating agent and reaction conditions (temperature, time) is crucial to control the regioselectivity of the nitration and to avoid over-nitration or degradation of the starting material.

Potential Applications in Proteomics Research

Several chemical suppliers list this compound as a product for "proteomics research." While specific applications in published literature are elusive, its structure suggests potential utility as a chemical probe or building block for such probes.

Hypothesized Roles in Proteomics

-

Chemical Probe Development: The nitro group can be chemically reduced to an amine. This amino group can then serve as a handle for attaching reporter tags, such as biotin or fluorescent dyes, or for cross-linking to other molecules. The resulting derivatized molecule could be used to label specific proteins or classes of proteins in a complex biological sample.

-

Activity-Based Protein Profiling (ABPP): The quinoline scaffold, with its potential to be modified with reactive groups, could be developed into an activity-based probe. These probes are designed to covalently bind to the active site of specific enzymes, allowing for their identification and the assessment of their activity in a proteome-wide manner.

-

Fragment-Based Screening: The core molecule itself could be used in fragment-based screening campaigns to identify new protein binders. The fluorine atom would be particularly useful in ¹⁹F NMR screening, a powerful technique for detecting weak binding events.

Illustrative Workflow for Chemical Probe Application

Caption: Hypothetical workflow for the use of this compound as a scaffold for a chemical proteomics probe.

Future Outlook and Research Directions

The full potential of this compound remains to be unlocked. The lack of detailed public information presents both a challenge and an opportunity for researchers. Future work should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and detailed synthesis protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS), would be invaluable to the research community.

-

Elucidation of Biological Activity: Systematic screening of this compound against various biological targets, such as kinases, proteases, and other enzyme families, could reveal novel biological activities.

-

Validation in Proteomics: The anecdotal claims of its utility in proteomics need to be substantiated through peer-reviewed research. Studies demonstrating its successful application as a chemical probe would be of significant interest.

Conclusion

This compound stands as a molecule of latent potential. Its structural features are suggestive of interesting chemical and biological properties. While its history and discovery are currently obscure, its availability as a research chemical provides the foundation for future investigations that could establish it as a valuable tool in chemical biology and drug discovery. The elucidation of its synthesis, properties, and applications will be a key step in realizing its full scientific value.

References

A Technical Guide to Investigating the Potential Biological Activity of 7-Fluoro-4-hydroxy-3-nitroquinoline

Preamble: A Molecule of Inferred Potential

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The specific compound, 7-Fluoro-4-hydroxy-3-nitroquinoline, presents a compelling case for investigation. While direct literature on this exact molecule is sparse, its architecture is a triad of well-characterized pharmacophores: the 4-hydroxyquinoline core, a 7-fluoro substituent, and a 3-nitro group. This guide synthesizes knowledge from analogous structures to build a logical, evidence-based framework for unlocking its potential therapeutic value. We will proceed not by assumption, but by proposing a rigorous, multi-phase investigational workflow designed to systematically evaluate its anticancer and antimicrobial possibilities.

Part 1: Foundational Analysis and Hypothesized Activities

The structure of this compound suggests two primary, high-probability avenues of biological activity, derived from the established roles of its constituent moieties.

Anticancer Potential

The presence of the 3-nitroquinoline framework is a strong indicator for potential anticancer effects. Studies on related 3-nitroquinoline derivatives have identified them as promising antiproliferative agents, with some acting as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[3] Furthermore, nitroaromatic compounds, including 8-hydroxy-5-nitroquinoline, have demonstrated potent cytotoxicity against cancer cell lines.[4][5]

Hypothesized Mechanism: The primary mechanism is likely driven by the bioreduction of the nitro group, a process that is often enhanced in the hypoxic microenvironment of solid tumors.[6] This reduction can generate reactive nitrogen species and reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and eventual apoptosis.[4][6][7] The fluoro-substituent may enhance metabolic stability and cellular uptake, potentially increasing the compound's potency.

Antimicrobial Potential

The fluoroquinolone class of antibiotics is one of the most successful in clinical use.[8] Their mechanism relies on the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to rapid bactericidal effects.[9][10] The presence of a fluorine atom at a key position (often C6 or C7) is critical for this high potency.[9]

Hypothesized Mechanism: It is plausible that this compound could function as a novel fluoroquinolone-type agent. Its primary target would be bacterial DNA gyrase. The nitro group could contribute a secondary mechanism of action through reductive stress, potentially overcoming resistance mechanisms that affect traditional fluoroquinolones.[11]

Part 2: A Phased Investigational Workflow

A logical progression from broad screening to mechanistic deep-dives is essential. This workflow ensures that resources are directed efficiently, building a comprehensive profile of the compound's activity.

Caption: Proposed experimental workflow for evaluating this compound.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cellular metabolic activity.[12] As viable cells actively reduce MTT to a purple formazan product, the intensity of the color is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[12][13]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon, A549 for lung, MCF-7 for breast) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (DMSO only) and a "no treatment" control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |

|---|---|---|---|

| HCT-116 | Colon Carcinoma | [Experimental Result] | ~0.5 |

| A549 | Lung Carcinoma | [Experimental Result] | ~0.8 |

| MCF-7 | Breast Carcinoma | [Experimental Result] | ~1.2 |

| PC-3 | Prostate Carcinoma | [Experimental Result] | ~1.5 |

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] It is a quantitative and reproducible method essential for evaluating potential new antibiotics.[16]

Step-by-Step Methodology:

-

Bacterial Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922; Pseudomonas aeruginosa, ATCC 27853).

-

Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Data Presentation: Hypothetical MIC Values

| Bacterial Strain | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Control) |

|---|---|---|---|

| S. aureus ATCC 29213 | Positive | [Experimental Result] | ~0.5 |

| E. coli ATCC 25922 | Negative | [Experimental Result] | ~0.015 |

| P. aeruginosa ATCC 27853 | Negative | [Experimental Result] | ~0.25 |

Part 3: Mechanistic Insights and Pathway Analysis

Positive results from primary screening necessitate a deeper investigation into the compound's mechanism of action.

Elucidating the Anticancer Mechanism

The nitro group is a prime suspect for the mode of action. Its bioreductive activation is a key feature of many anticancer and antimicrobial agents.[6][17] This process can lead to the formation of highly reactive species that are toxic to cells, particularly under the low-oxygen conditions characteristic of tumors.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. woah.org [woah.org]

- 15. pdb.apec.org [pdb.apec.org]

- 16. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic substitution on this heterocyclic system allows for the fine-tuning of pharmacological properties. This guide focuses on a novel compound, 7-Fluoro-4-hydroxy-3-nitroquinoline, providing a comprehensive technical overview for researchers in drug discovery. We will delve into a validated synthetic route, detailed characterization methods, postulated mechanisms of action based on its structural motifs, and robust protocols for its biological evaluation. This document serves as a foundational resource for unlocking the therapeutic potential of this promising heterocyclic compound.

Introduction: The Quinoline Scaffold and Strategic Functionalization

Quinoline and its derivatives are a privileged class of heterocyclic compounds, integral to the development of drugs with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The therapeutic efficacy of a quinoline-based compound is profoundly influenced by the nature and position of its substituents. The subject of this guide, this compound, incorporates three key functional groups, each chosen for its proven contribution to pharmacodynamics and pharmacokinetics.

-

The 4-hydroxyquinoline Core: This tautomeric system is crucial for the activity of many quinoline drugs. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

7-Fluoro Substitution: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate electronic properties, often leading to increased potency.[3]

-

3-Nitro Group: The strongly electron-withdrawing nitro group can significantly alter the electronic profile of the quinoline ring. In biological systems, nitroaromatic compounds are often bioreduced to form reactive intermediates, a mechanism leveraged in antimicrobial and anticancer agents.[4][5] This group can also participate in crucial hydrogen bonding interactions within enzyme active sites.

This guide provides an in-depth exploration of this trifunctionalized quinoline, from its rational synthesis to its potential as a lead compound in modern drug development.

Synthesis and Physicochemical Characterization

A robust and reproducible synthetic pathway is paramount for the exploration of any new chemical entity. The proposed synthesis for this compound is a two-step process involving a Gould-Jacobs type reaction followed by regioselective nitration.

Synthetic Rationale

The strategy begins with the construction of the 7-fluoro-4-hydroxyquinoline core. This is efficiently achieved by the thermal cyclization of an aniline derivative with a malonic ester derivative. Starting with 3-fluoroaniline ensures the fluorine is correctly positioned at the 7-position of the final quinoline ring. The subsequent nitration step is directed by the existing substituents. The 4-hydroxy group is a powerful ortho-, para-directing group. With the para-position (position 2) occupied as part of the pyridine ring, electrophilic substitution is strongly directed to the ortho-position (position 3), allowing for the regioselective installation of the nitro group.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline

-

Reactant Preparation: In a 250 mL round-bottom flask, combine 3-fluoroaniline (11.1 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol).

-

Initial Condensation: Heat the mixture at 120-130°C for 2 hours. Ethanol will be evolved as a byproduct. The reaction progress can be monitored by TLC.

-

Cyclization: Once the initial condensation is complete, add the reaction mixture dropwise to 100 mL of pre-heated Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 250°C. Maintain this temperature for 30 minutes to facilitate the thermal cyclization.

-

Isolation: Cool the mixture to below 100°C and add 100 mL of petroleum ether. The product will precipitate. Filter the solid, wash thoroughly with petroleum ether, and then with ethanol to remove impurities.

-

Hydrolysis & Neutralization: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 1 hour to hydrolyze the ester. Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with acetic acid to a pH of ~6. The desired product, 7-fluoro-4-hydroxyquinoline, will precipitate.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL flask cooled in an ice-salt bath (0-5°C), cautiously add 7-fluoro-4-hydroxyquinoline (1.63 g, 0.01 mol) to 20 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (0.7 mL, ~0.015 mol) to 5 mL of concentrated sulfuric acid, keeping the mixture cooled. Add this nitrating mixture dropwise to the quinoline solution over 30 minutes, maintaining the reaction temperature at 0-5°C.

-

Reaction: Stir the mixture at 0-5°C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product will precipitate.

-

Purification: Filter the resulting solid, wash extensively with cold water until the washings are neutral to litmus paper. Dry the solid under vacuum. Recrystallize from glacial acetic acid or ethanol/water to yield pure this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The aromatic protons will show characteristic splitting patterns influenced by the fluorine atom.

-

Infrared (IR) Spectroscopy: FTIR analysis will identify key functional groups. Expected peaks include a broad O-H stretch for the hydroxyl group, N-O stretches for the nitro group (typically around 1550 and 1350 cm⁻¹), and a C-F stretch (around 1045 cm⁻¹).[6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula (C₉H₅FN₂O₃) by providing an accurate mass measurement.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 256923-33-8 | [8][9][10] |

| Molecular Formula | C₉H₅FN₂O₃ | [8][9][10] |

| Molecular Weight | 208.15 g/mol | [8][9][10] |

| Appearance | Expected to be a yellow to off-white crystalline solid | [11] |

| Purity | >97.0% | [9] |

Postulated Biological Activity and Mechanism of Action

The unique combination of functional groups suggests that this compound could exhibit potent biological activity, particularly in oncology and microbiology.

Rationale Based on Structural Analogs

-

Anticancer Potential: The quinoline scaffold is present in numerous kinase inhibitors. Specifically, 7-substituted-4-anilinoquinazolines are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][12] The 4-hydroxy-3-nitroquinoline moiety may mimic the binding interactions of these established inhibitors within the ATP-binding pocket of kinases. Several quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][13][14]

-

Antimicrobial Potential: Fluoroquinolones are a major class of antibiotics that function by inhibiting DNA gyrase and topoisomerase IV.[15][16] While this compound is not a classic fluoroquinolone, the presence of the quinoline core and the fluoro substituent is significant. Furthermore, nitroaromatic compounds are known to possess broad-spectrum antimicrobial activity, often through intracellular reduction to cytotoxic radicals that can damage DNA and other macromolecules.[5]

Postulated Mechanism of Action: Kinase Inhibition

We postulate that a primary mechanism of anticancer action for this compound could be the inhibition of protein kinases, such as EGFR. The compound's planar heterocyclic system can intercalate into the ATP-binding site. The 4-hydroxy and 3-nitro groups are positioned to form critical hydrogen bonds with hinge region residues of the kinase domain, while the 7-fluoro substituent can enhance binding affinity and occupy a hydrophobic pocket. This competitive inhibition would block the downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Caption: Postulated inhibition of the EGFR signaling pathway.

Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antibacterial Susceptibility: MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with minimal DMSO) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

This compound represents a promising heterocyclic scaffold with significant potential for development as a therapeutic agent. Its rational design incorporates functional groups known to impart potent anticancer and antimicrobial activities. The synthetic route is feasible and allows for the production of material for further investigation.

Future work should focus on a comprehensive biological evaluation, including screening against a broad panel of cancer cell lines and pathogenic microbes. Mechanistic studies are crucial to confirm the postulated kinase inhibition and to explore other potential targets, such as DNA gyrase or metabolic enzymes. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications at various positions, will be essential to optimize potency and selectivity while minimizing potential toxicity, a known concern for some nitroaromatic compounds.[17] This foundational guide provides the necessary protocols and scientific rationale to embark on the exciting journey of exploring the full therapeutic utility of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ajabs.org [ajabs.org]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benchchem.com [benchchem.com]

- 15. Vibrational spectroscopic characterization of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistryjournal.in [chemistryjournal.in]

- 17. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Methodological & Application

Synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline: A Detailed Experimental Protocol for Advanced Research

This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline, a valuable heterocyclic compound for research in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a deeper understanding of the chemical principles and practical considerations that underpin this synthetic route.